molecular formula C14H14N2O5S B3861345 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B3861345
M. Wt: 322.34 g/mol
InChI Key: WZMJVNVCCIYBBL-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C 14 H 14 N 2 O 5 S and an average molecular mass of 322.335 Da . It is a benzenesulfonamide derivative, a class of compounds known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them prominent in drug discovery efforts . While the specific biological pathway for this exact compound is not fully detailed in public literature, its structural features are of significant research interest. Related benzenesulfonamide-containing compounds are being actively investigated as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target for new antiviral therapies . In this context, such compounds can exhibit a dual-stage mechanism of action, interfering with both the early and late stages of the viral replication cycle . The methoxy-substituted aniline moiety, present in this compound, has been shown to be beneficial for antiviral activities in structural analogues . Researchers may value this compound for exploring structure-activity relationships in medicinal chemistry or for developing novel inhibitors of protein-protein interactions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-3-4-11(16(17)18)9-14(10)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMJVNVCCIYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The structure of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide features a methoxy group, a nitrophenyl moiety, and a sulfonamide functional group, contributing to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antibacterial properties. Compounds similar to this compound have been studied for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Environmental Science

The environmental applications of this compound are primarily associated with its potential as a pollutant degradation agent.

Wastewater Treatment

Sulfonamides can be used in wastewater treatment processes to remove contaminants. Their ability to interact with various pollutants makes them suitable for research into advanced oxidation processes aimed at degrading harmful substances in water bodies.

Material Science

In material science, the unique properties of this compound can be leveraged for the development of new materials.

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices is ongoing.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various sulfonamide derivatives, including compounds structurally related to this compound. The results demonstrated significant antibacterial activity against multi-drug resistant strains, highlighting the potential for developing new antibiotics based on this compound's structure .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of sulfonamides in wastewater treatment facilities revealed that compounds like this compound could effectively reduce pollutant levels through advanced oxidation processes. The study emphasized the importance of such compounds in enhancing wastewater treatment efficiency .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physicochemical properties, and spectral data of analogous compounds:

Compound Name / Evidence ID Substituent(s) Molecular Weight Melting Point (°C) Notable Spectral Data (¹H/¹³C NMR) Biological Implications
Target Compound 2-Methyl-5-nitrophenyl Not provided Not reported Expected downfield shifts for aromatic protons (nitro group influence) Potential enhanced reactivity for target binding
Quinazolin-4-yl derivative 2-Trichloromethylquinazolin-4-yl 431.97 196 δ 8.23 (d, J = 7.8 Hz, aromatic H); LC-MS m/z 431.90 Trichloromethyl group may increase lipophilicity
3-Phenylquinolin-5-yl 3-Phenylquinolin-5-yl (iodine-containing) 440.26 Not reported δ 163.03 (C=O); LC-MS m/z 440.90 Iodine substituent useful for radioimaging
Cyclopentenylidene derivative 3-Methylcyclopent-2-en-1-ylidene (Z/E = 39:61) Not provided Not reported δ 6.08 (s, Z-isomer); δ 3.85 (OCH3) Isomerism affects conformational flexibility
Trimethylgermyl derivative 2-(Trimethylgermyl)carbonylphenyl 409.04 Yellow oil δ 11.36 (s, NH); δ 0.46 (s, Ge(CH3)3) Germanium enhances synthetic novelty
Morpholinylpropyl derivative 3-(4-Morpholinyl)propyl 314.4 Not reported Not provided Morpholine improves aqueous solubility
Indazol-5-yl derivative 1-Methyl-1H-indazol-5-yl 345.37 Not reported Dihedral angle 50.11° between rings; hydrogen bonding Crystal packing enhances stability

Key Comparative Observations

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in or methyl in ). Nitro groups deshield adjacent protons, causing downfield NMR shifts compared to methoxy-substituted analogs . This electronic effect may enhance interactions with electron-rich biological targets.

Synthetic Yields and Methods: The trimethylgermyl derivative was synthesized in 93% yield, suggesting efficient conjugation chemistry.

Physical State and Solubility :

  • Crystalline compounds (e.g., quinazolin-4-yl derivative , m.p. 196°C) exhibit higher thermal stability than oily () or amorphous forms. Morpholinylpropyl derivatives likely have improved solubility due to the hydrophilic morpholine ring.

Biological Activity Correlations: Indazol-5-yl derivatives demonstrate hydrogen-bonding networks (N–H···N, C–H···O), which may stabilize protein-ligand interactions.

Spectroscopic Distinctions: The target compound’s nitro group would result in distinct IR absorption (~1,350–1,500 cm⁻¹ for NO2) and deshielded ¹H NMR signals compared to methyl or methoxy analogs.

Biological Activity

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a nitrophenyl moiety, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄N₂O₅S
  • Molecular Weight : 322.34 g/mol
  • InChIKey : WZMJVNVCCIYBBL-UHFFFAOYSA-N

The compound's structure can be represented as follows:

Structure 4 Methoxy N 2 methyl 5 nitrophenyl benzenesulfonamide\text{Structure }\text{4 Methoxy N 2 methyl 5 nitrophenyl benzenesulfonamide}

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound may exhibit inhibitory effects on specific enzymes, including lipoxygenases (LOX) and carbonic anhydrases (CA). For instance, sulfonamide derivatives have shown potential as inhibitors of 12-lipoxygenase (12-LOX), which is implicated in inflammatory processes and various diseases such as diabetes and cancer .
  • Receptor Modulation : The compound's structural features suggest it could act as a modulator of hormone receptors, particularly progesterone receptors (PR). Similar sulfonamide derivatives have been developed as nonsteroidal PR antagonists, indicating that this compound might also possess such activity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
12-LOX Inhibition12-lipoxygenase< 100
PR AntagonismProgesterone ReceptorSubmicromolar
CA-II InhibitionCarbonic Anhydrase II12.1 - 53.6

Case Studies

  • Antidiabetic Effects : Research indicates that compounds similar to this compound can modulate pathways involved in diabetic complications. In models using diabetic mice, the inhibition of the LOX pathway demonstrated protective effects against diabetic nephropathy .
  • Antimicrobial Activity : A related series of benzenesulfonamide derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The modifications in the sulfonamide structure can enhance their efficacy in treating infections .
  • Cancer Research : Compounds with similar structures have been explored for their potential in cancer therapy due to their ability to inhibit specific signaling pathways involved in tumor growth and metastasis .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldValidation Techniques
1DCM, RT, 3 h85-90%NMR, HRMS
2BBr3_3, DCM, 0°C70-75%Elemental Analysis

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR confirms the presence of methoxy (-OCH3_3) protons (~δ 3.8 ppm) and nitro (-NO2_2) group deshielding effects on aromatic protons .
    • IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles. For example, dihedral angles between aromatic rings (e.g., 50.11° in analogs) confirm non-planarity .

Advanced Question: How can contradictions in biological activity data be resolved for sulfonamide derivatives?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substitution at the 2-methyl or 5-nitro positions) to identify critical functional groups .

Crystallographic Analysis : Resolve conformational differences (e.g., hydrogen-bonding networks in crystal lattices) using SHELXL .

Computational Modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina) and correlate with experimental IC50_{50} values .

Advanced Question: What computational tools are recommended for analyzing electronic properties?

Methodological Answer:

  • Multiwfn : A wavefunction analyzer calculates electrostatic potential (ESP) maps and electron localization function (ELF) to predict nucleophilic/electrophilic sites .
  • Gaussian 16 : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .

Q. Table 2: Example Computational Parameters

PropertyMethod/Basis SetKey Finding (Example)
HOMO-LUMO GapB3LYP/6-311+G(d,p)4.2 eV (high stability)
ESP SurfaceMultiwfnNegative charge at nitro group

Advanced Question: How do crystallographic software (e.g., SHELX) resolve challenges in refining sulfonamide structures?

Methodological Answer:

  • SHELXL : Refines anisotropic displacement parameters (ADPs) for heavy atoms (S, O, N). Use "ISOR" restraints for disordered moieties (e.g., methoxy groups) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O and C–H···O) via PLATON to validate packing motifs .

Q. Example from :

  • Hydrogen bonds (C8–H8A···O1, N1–H1···N2) form 1D chains along the b-axis.
  • Dihedral angle between aromatic rings: 50.11(7)°, indicating steric hindrance.

Advanced Question: What strategies address low yields in demethylation reactions during synthesis?

Methodological Answer:

  • Optimized Conditions : Use BBr3_3 in DCM at -20°C to minimize side reactions. Quench with methanol to stabilize the hydroxylated product .
  • Alternative Reagents : Replace BBr3_3 with TMS-Cl/NaI in acetonitrile for milder conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Reactant of Route 2
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4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

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